molecular formula C22H18Cl2N4O2 B2401648 N-(3,4-二氯苯基)-3-氧代-2-苯基-5-丙基-2H,3H,5H-吡唑并[4,3-c]吡啶-7-甲酰胺 CAS No. 921578-42-9

N-(3,4-二氯苯基)-3-氧代-2-苯基-5-丙基-2H,3H,5H-吡唑并[4,3-c]吡啶-7-甲酰胺

货号: B2401648
CAS 编号: 921578-42-9
分子量: 441.31
InChI 键: DEHJRTXDQFSKPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a pyrazole ring fused with a pyridine ring, contributes to its diverse chemical and biological properties.

科学研究应用

Anticancer Properties

Recent studies have indicated that N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibits significant anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In silico molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The anti-inflammatory potential was evaluated using various models, indicating promising results for future therapeutic applications in inflammatory diseases.

Case Study: Anticancer Activity

A study conducted on various tumor cell lines revealed that treatment with N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study: Inhibition of Inflammation

In another study focusing on inflammatory models, the compound significantly reduced the levels of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves the condensation of cyanoacrylamide derivatives with active methylene compounds such as malononitrile, ethyl cyanoacetate, or ethyl acetoacetate in the presence of a basic catalyst like piperidine . The reaction proceeds through the formation of intermediate pyridinone derivatives, which are then cyclized to form the pyrazolo[4,3-c]pyridine core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

作用机制

The mechanism of action of N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with molecular targets such as topoisomerase IV. The compound binds to the active site of the enzyme, inhibiting its function and thereby preventing bacterial DNA replication . This mechanism is similar to that of other topoisomerase inhibitors, which are used as antibacterial and anticancer agents.

相似化合物的比较

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and propyl groups, which contribute to its distinct chemical and biological properties. This compound’s ability to inhibit topoisomerase IV sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.

生物活性

N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound with significant biological activity that has been studied for its potential therapeutic applications. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The compound is characterized by a complex pyrazolo-pyridine structure, which contributes to its diverse biological activities. Its chemical formula is C19H17Cl2N2OC_{19}H_{17}Cl_2N_2O, and it features a dichlorophenyl group that is crucial for its pharmacological effects.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of the pyrazolo-pyridine class exhibit potent antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against various pathogens with reported MIC values as low as 0.22 μg/mL for some derivatives .
  • Biofilm Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in terms of biofilm reduction percentage .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies:

  • Tumor Cell Radiosensitization : Studies indicated that the compound enhances the sensitivity of glioblastoma cells to radiation therapy by inhibiting DNA repair mechanisms. Specifically, it was shown to inhibit PARP activity significantly, leading to increased DNA damage in cancer cells .
  • Cell Proliferation Inhibition : The compound demonstrated a capacity to inhibit the proliferation of cancer cell lines with IC50 values indicating effective cytotoxicity at low concentrations .

3. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor:

  • DNA Gyrase and DHFR Inhibition : It was found to inhibit DNA gyrase and dihydrofolate reductase (DHFR) with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively, indicating its potential as a therapeutic agent targeting these critical enzymes in bacterial and cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of the compound against clinical isolates of bacteria. The results highlighted that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard treatments.

Case Study 2: Cancer Therapeutics

In a preclinical model involving glioblastoma, the compound was administered alongside radiation therapy. The results showed enhanced tumor regression compared to radiation alone, suggesting a synergistic effect that warrants further exploration in clinical settings.

属性

IUPAC Name

N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2/c1-2-10-27-12-16(21(29)25-14-8-9-18(23)19(24)11-14)20-17(13-27)22(30)28(26-20)15-6-4-3-5-7-15/h3-9,11-13H,2,10H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHJRTXDQFSKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。